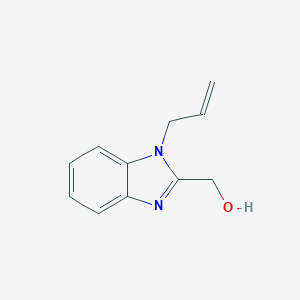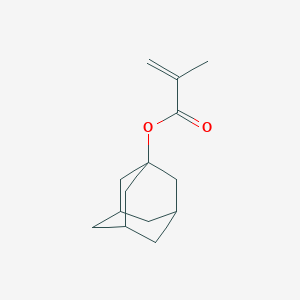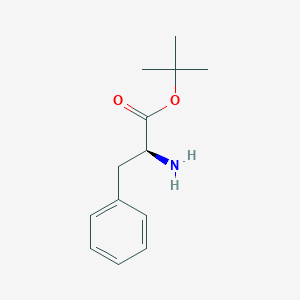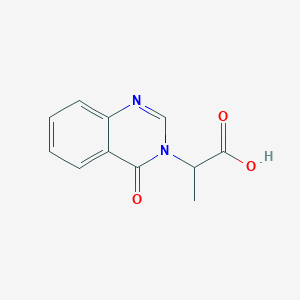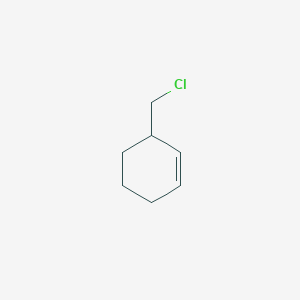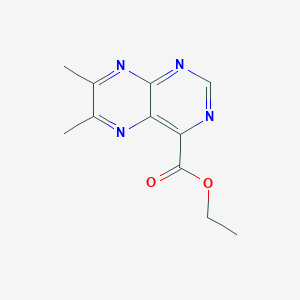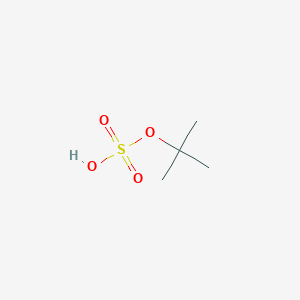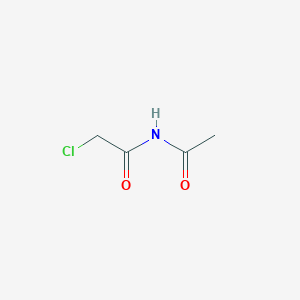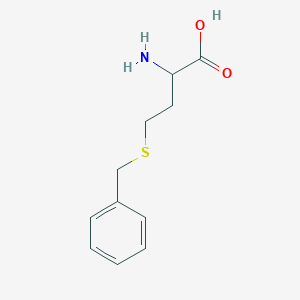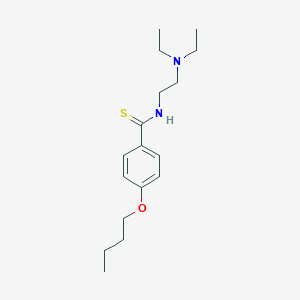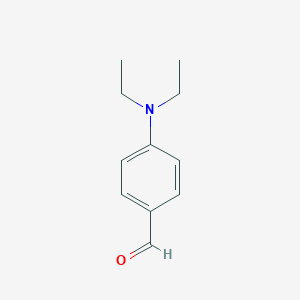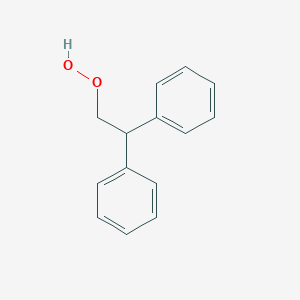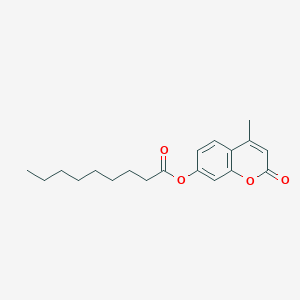
4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate
Vue d'ensemble
Description
The compound "4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate" is a derivative of the 4-methylcoumarin family, which is a class of organic compounds known for their diverse biological activities and applications in various fields of chemistry and pharmacology. The core structure of this compound is based on the 2H-1-benzopyran or coumarin scaffold, which is characterized by a benzene ring fused to a pyran ring containing a ketone group. The specific compound mentioned includes additional functional groups such as a methyl group at the 4-position and a nonan-1-oate ester at the 7-position.
Synthesis Analysis
The synthesis of coumarin derivatives often involves the condensation of phenolic precursors with β-keto esters or similar compounds. In the context of the provided data, a related synthesis approach is described for ylidenenitriles of 4-oxo-(4H)-1-benzopyran-3-carbaldehyde, which involves the condensation of 4-oxo-(4H)-1-benzopyran-3-carbaldehyde with active methylene compounds in water without a catalyst, yielding high selectivity and quantitative yields . Although the exact synthesis of "4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate" is not detailed, similar synthetic strategies could be employed, possibly involving the alkylation of a hydroxy-coumarin precursor followed by esterification.
Molecular Structure Analysis
The molecular structure of coumarin derivatives is typically planar or nearly planar due to the conjugated system present in the benzopyran core. An X-ray crystal analysis of a related compound, methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate, revealed a practically planar structure with specific torsion angles defining the orientation of substituent groups . This information suggests that "4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate" would also exhibit a planar structure, which could influence its chemical reactivity and interactions with biological targets.
Chemical Reactions Analysis
Coumarin derivatives are known to undergo various chemical reactions, including cyclization, rearrangements, and reactions with nucleophiles. For instance, C-(4-Oxo-4H benzopyran-3-yl)-N-phenylnitrones undergo rearrangements to yield novel quinolino[2,3-b]chroman-12-ones . The reactivity of the active methyl group in related compounds towards different reagents has been explored, leading to the formation of various derivatives such as styryl, pyruvate, and phthalide derivatives . These studies indicate that "4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate" could also participate in similar reactions, potentially yielding a range of structurally diverse and biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives are influenced by their molecular structure, including the presence of substituents and the overall molecular conformation. The planarity of the molecule, as well as the presence of electron-withdrawing or donating groups, can affect properties such as solubility, melting point, and reactivity. While specific data on the physical and chemical properties of "4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate" is not provided, it can be inferred that the nonan-1-oate ester group would likely increase the lipophilicity of the compound compared to its hydroxylated precursors, potentially affecting its solubility in organic solvents and its interaction with biological membranes.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The synthesis and biological activity of derivatives of 4-Methyl-2-oxo-2H-1-benzopyran have been a significant area of research. For instance, Eltamany, El‐Deen, and EL-Fattah (2010) demonstrated the synthesis of 1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yloxoacetyl)-4-alkylthiosemicarbazides, -1,3,4-thiadiazoles, and -1,2,4-triazoles, exploring their potential biological activities. The study involves the preparation of these compounds through various synthetic pathways, highlighting their chemical versatility and potential for generating bioactive molecules Eltamany, S. H., El‐Deen, I. M., & EL-Fattah, M. A. (2010). Synthesis and Biological Activity of 1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yloxoacetyl)-4-alkylthiosemicarbazides, -1,3,4-thiadiazoles and -1,2,4-triazoles. ChemInform, 28..
Application in Tobacco Flavoring
Research has also extended to the application of benzopyran derivatives in the flavor industry. Yu (2010) synthesized Methyl 3-(2-oxo-cyclohexyl)propionate, which was converted to octahydro-2H-1-benzopyran-2-one. This compound has been shown to be a satisfactory additive in tobacco flavoring, illustrating an interesting application of benzopyran derivatives outside of the pharmaceutical domain Yu, Zhao. (2010). Synthesis of Octahydro-2H-1-benzopyran-2-one and its Application in Tobacco Flavoring. Flavour Fragrance Cosmetics.
Propriétés
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-3-4-5-6-7-8-9-18(20)22-15-10-11-16-14(2)12-19(21)23-17(16)13-15/h10-13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJIWAFZZKFSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171396 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |
CAS RN |
18319-93-2 | |
| Record name | Nonanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18319-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018319932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



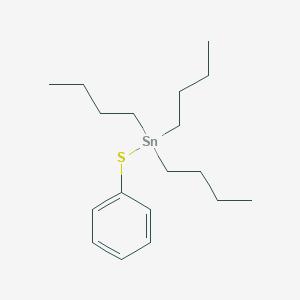
![2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B91970.png)
